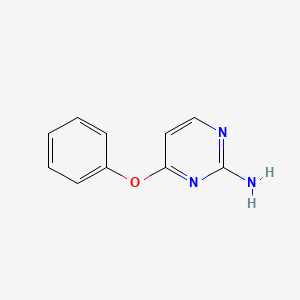![molecular formula C24H19ClFNO4S B2808871 1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one CAS No. 866810-06-2](/img/structure/B2808871.png)
1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[(2-Chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one is a chemical compound that belongs to the class of quinolinone derivatives. It is a potential drug candidate that has been extensively studied for its therapeutic applications.
Scientific Research Applications
Antibacterial Properties
- A study by Goueffon et al. (1981) explored the antibacterial properties of a similar quinoline derivative, emphasizing its effectiveness in experimental infections and suggesting its potential use in systemic infections. This highlights the compound's potential as an antibacterial agent (Goueffon, Montay, Roquet, & Pesson, 1981).
Antitumor Applications
- Chou et al. (2010) designed and synthesized various 2-phenylquinolin-4-ones derivatives, including compounds structurally similar to the queried compound, for their potent cytotoxic activities against tumor cell lines. This research underscores the potential of quinoline derivatives in cancer treatment (Chou et al., 2010).
- Mphahlele et al. (2017) investigated a series of quinazoline derivatives for their in vitro cytotoxicity against cancer cells, further supporting the potential of quinoline derivatives in cancer therapy (Mphahlele, Paumo, & Choong, 2017).
Anti-Inflammatory and Analgesic Properties
- Farag et al. (2012) synthesized new quinazoline derivatives with 4-fluorophenyl groups and screened them for anti-inflammatory and analgesic activities, suggesting the compound's potential in these areas (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).
Antimicrobial Applications
- Desai, Shihora, and Moradia (2007) focused on the synthesis of new quinazolines for potential antimicrobial applications, which indicates the utility of quinoline derivatives in combating microbial infections (Desai, Shihora, & Moradia, 2007).
Fluorescence and Imaging Applications
- A study by Coleman, May, and Lincoln (2010) on a similar fluorophore highlighted its application in fluorescent imaging, suggesting the utility of quinoline derivatives in biochemistry and biomedicine (Coleman, May, & Lincoln, 2010).
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-6-ethoxy-3-(4-fluorophenyl)sulfonylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClFNO4S/c1-2-31-18-9-12-22-20(13-18)24(28)23(32(29,30)19-10-7-17(26)8-11-19)15-27(22)14-16-5-3-4-6-21(16)25/h3-13,15H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRMYFSCRAMIBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)F)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClFNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(5-{[(2,4-Dichlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2808788.png)
![2-(Difluoromethyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2808789.png)
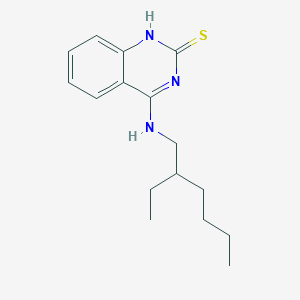
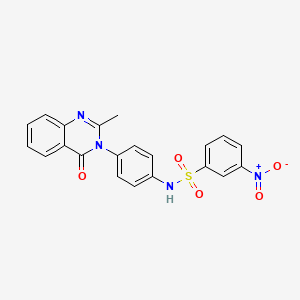
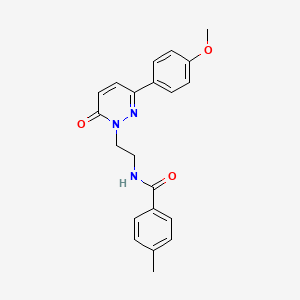

![3-methyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2808802.png)
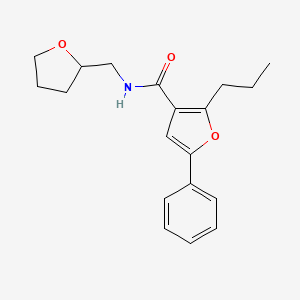
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2808804.png)
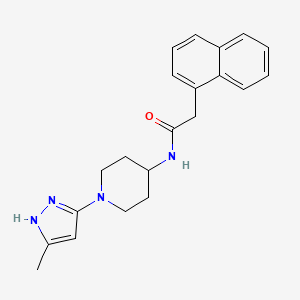
![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2808806.png)
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B2808809.png)
![7-methoxy-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2808810.png)
